molecular formula C10H21NO B13058282 [(1-Methoxy-4-methylcyclohexyl)methyl](methyl)amine

[(1-Methoxy-4-methylcyclohexyl)methyl](methyl)amine

Cat. No.: B13058282
M. Wt: 171.28 g/mol
InChI Key: URNZHTRFZHYPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methoxy-4-methylcyclohexyl)methylamine is an organic compound with the molecular formula C10H21NO It is a derivative of cyclohexane, featuring a methoxy group and a methyl group attached to the cyclohexane ring, along with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-4-methylcyclohexyl)methylamine typically involves the reaction of 1-methoxy-4-methylcyclohexanol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm.

Industrial Production Methods

In an industrial setting, the production of (1-Methoxy-4-methylcyclohexyl)methylamine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-4-methylcyclohexyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

(1-Methoxy-4-methylcyclohexyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (1-Methoxy-4-methylcyclohexyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, resulting in altered metabolic processes.

Comparison with Similar Compounds

(1-Methoxy-4-methylcyclohexyl)methylamine can be compared with other similar compounds, such as:

  • 1-Methylcyclohexene
  • 3-Methylcyclohexene
  • 4-Methylcyclohexene

These compounds share structural similarities but differ in their functional groups and chemical properties

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(1-methoxy-4-methylcyclohexyl)-N-methylmethanamine

InChI

InChI=1S/C10H21NO/c1-9-4-6-10(12-3,7-5-9)8-11-2/h9,11H,4-8H2,1-3H3

InChI Key

URNZHTRFZHYPMZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CNC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.